2-Amino-1-(2-chloro-4-nitrophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(2-chloro-4-nitrophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chloro-4-nitrophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation reagents such as chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, hexahydroquinoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(4-nitrophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The presence of both chloro and nitro groups on the phenyl ring, along with the diethylamino group, makes this compound unique. These functional groups can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H26ClN5O3 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-amino-1-(2-chloro-4-nitrophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H26ClN5O3/c1-3-30(4-2)17-10-8-16(9-11-17)24-19(15-28)26(29)31(22-6-5-7-23(33)25(22)24)21-13-12-18(32(34)35)14-20(21)27/h8-14,24H,3-7,29H2,1-2H3 |
InChI Key |
PIHYIMDEFWXBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)N)C#N |
Origin of Product |
United States |
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